Mutagenic Potency in Salmonella typhimurium YG1024: 23.6-Fold Superiority Over Co-Occurring 7,9-DiMeIgQx
In the Salmonella typhimurium YG1024 strain (overexpressing O-acetyltransferase) with S9 metabolic activation, 4-CH2OH-8-MeIQx induced 326,000 revertants/μg, whereas 7,9-DiMeIgQx—the other newly identified mutagen isolated from the same beef extract—induced only 13,800 revertants/μg under identical assay conditions [1][2]. This represents a 23.6-fold difference in mutagenic potency between two compounds discovered concurrently in the same food matrix. In the standard TA98 strain with S9, the differential is even more pronounced: 99,000 versus 670 revertants/μg, amounting to a 148-fold potency gap [1][2]. These head-to-head data from a single laboratory using identical protocols establish that 4-CH2OH-8-MeIQx is not interchangeable with 7,9-DiMeIgQx for any application where mutagenic potency is a relevant endpoint.
| Evidence Dimension | Mutagenic potency (revertants/μg) in Salmonella strains with S9 mix |
|---|---|
| Target Compound Data | YG1024: 326,000 rev/μg; TA98: 99,000 rev/μg |
| Comparator Or Baseline | 7,9-DiMeIgQx: YG1024: 13,800 rev/μg; TA98: 670 rev/μg |
| Quantified Difference | YG1024: 23.6-fold higher; TA98: 148-fold higher |
| Conditions | Salmonella typhimurium YG1024 and TA98, +S9 mix, preincubation method (Kim et al. 1994; Wakabayashi et al. 1995) |
Why This Matters
For laboratories constructing HAA reference standard panels for exposure assessment or mutagenicity screening, omission or substitution of 4-CH2OH-8-MeIQx would fail to capture the most potent mutagen among the beef-extract-derived quinoxalines, leading to substantial underestimation of total mutagenic burden.
- [1] Kim IS, Kurosaka R, Yamaizumi Z, et al. Isolation and identification of a new mutagen, 2-amino-4-hydroxymethyl-3,8-dimethylimidazo[4,5-f]quinoxaline (4-CH2OH-8-MeIQx), from beef extract. Carcinogenesis. 1994;15(1):21-26. doi:10.1093/carcin/15.1.21 View Source
- [2] Wakabayashi K, Kim IS, Kurosaka R, et al. Identification of new mutagenic heterocyclic amines and quantification of known heterocyclic amines. Princess Takamatsu Symp. 1995;23:39-49. View Source
